molecular formula C21H18F2N2O3S B2876029 N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005303-11-6

N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2876029
CAS No.: 1005303-11-6
M. Wt: 416.44
InChI Key: NEKYFIHSVZPPDG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized with methoxy and oxo groups.

    Thioether Formation: Introduction of the 4-fluorophenylthio group through a nucleophilic substitution reaction.

    Amide Bond Formation: Coupling of the 3-fluorophenylamine with the pyridine derivative to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated pyridine derivative, while reduction could produce a dihydroxypyridine compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
  • N-(3-bromophenyl)-2-(2-(((4-bromophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Uniqueness

N-(3-fluorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3S/c1-28-20-11-25(12-21(27)24-16-4-2-3-15(23)9-16)17(10-19(20)26)13-29-18-7-5-14(22)6-8-18/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKYFIHSVZPPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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